2-(3-Hydroxypropyl)phenol Lacks Antifungal Activity Unlike Its Secondary Alcohol Isomer 2-(2-Hydroxypropyl)phenol and Parent 2-Allylphenol
In a direct comparative in vitro mycelial growth inhibition assay against four fungal plant pathogens (Rhizoctonia cerealis, Pythium aphanidermatum, Valsa mali, and Botrytis cinerea), 2-(3-hydroxypropyl)phenol showed no effective inhibition, whereas its regioisomer, 2-(2-hydroxypropyl)phenol, demonstrated potent activity with EC50 values ranging from 1.0 to 23.5 μg/mL [1]. The parent compound, 2-allylphenol, also exhibited activity, albeit with higher EC50 values of 8.2 to 48.8 μg/mL [1]. This establishes that the primary alcohol in 2-(3-hydroxypropyl)phenol renders the molecule biologically inactive in this context, making it a crucial negative control or a non-toxic intermediate for applications where antifungal activity is undesirable.
| Evidence Dimension | In vitro antifungal activity (EC50) against four fungal plant pathogens |
|---|---|
| Target Compound Data | No inhibition detected |
| Comparator Or Baseline | 2-(2-Hydroxypropyl)phenol: EC50 range 1.0 - 23.5 μg/mL; 2-Allylphenol: EC50 range 8.2 - 48.8 μg/mL |
| Quantified Difference | Inactive vs. Active (EC50: 1.0-23.5 μg/mL and 8.2-48.8 μg/mL) |
| Conditions | Mycelial growth inhibition assay on Rhizoctonia cerealis, Pythium aphanidermatum, Valsa mali, and Botrytis cinerea |
Why This Matters
This directly informs selection: use 2-(3-hydroxypropyl)phenol as a non-antifungal control or inert intermediate, and choose 2-(2-hydroxypropyl)phenol for fungicidal applications.
- [1] Qu T, Gao S, Li J, Hao JJ, Ji P. Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. Pesticide Biochemistry and Physiology. 2017;135:26-34. View Source
